Cas no 4984-99-0 (Amurine)

Amurine structure
Amurine structure
Product name:Amurine
CAS No:4984-99-0
MF:C19H19NO4
MW:325.358465433121
CID:2000567
PubChem ID:442165

Amurine Chemical and Physical Properties

Names and Identifiers

    • Amurine
    • AKOS040763414
    • (1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one
    • CHEBI:2689
    • SCHEMBL2032780
    • Q27105767
    • C09334
    • SureCN2032780
    • 4984-99-0
    • DTXSID80420146
    • (1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo(10.5.3.01,13.02,10.04,8)icosa-2,4(8),9,13,16-pentaen-15-one
    • DTXCID60370993
    • Inchi: InChI=1S/C19H19NO4/c1-20-4-3-19-9-18(22-2)15(21)7-13(19)14(20)5-11-6-16-17(8-12(11)19)24-10-23-16/h6-9,14H,3-5,10H2,1-2H3/t14-,19-/m1/s1
    • InChI Key: HTAGIZQYGRLQQX-AUUYWEPGSA-N
    • SMILES: COC1=CC23CCN(C)C(Cc4cc5OCOc5cc24)C3=CC1=O |c:24,t:2,THB:8:7:20:10.11.19|

Computed Properties

  • Exact Mass: 325.13140809g/mol
  • Monoisotopic Mass: 325.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48Ų
  • XLogP3: 2.1

Amurine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN6369-5 mg
Amurine
4984-99-0 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN6369-1 mL * 10 mM (in DMSO)
Amurine
4984-99-0 98%
1 mL * 10 mM (in DMSO)
¥ 14200 2023-09-15
TargetMol Chemicals
TN6369-5mg
Amurine
4984-99-0
5mg
¥ 11800 2024-07-20
TargetMol Chemicals
TN6369-1 ml * 10 mm
Amurine
4984-99-0
1 ml * 10 mm
¥ 14200 2024-07-20

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